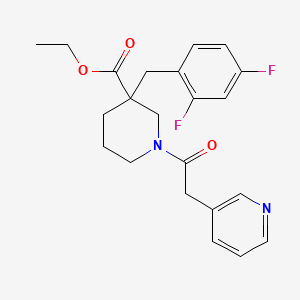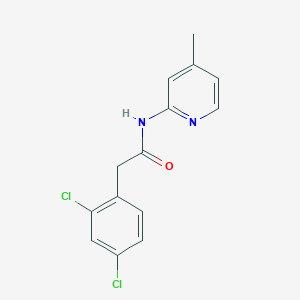![molecular formula C10H10FN3OS B6120268 5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6120268.png)
5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly known as FBTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the development of new drugs. FBTA belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities, including antifungal, antiviral, antibacterial, and anticancer properties.
作用机制
The mechanism of action of FBTA is not fully understood, but several studies have suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. For instance, FBTA has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the biosynthesis of DNA. FBTA has also been reported to inhibit the activity of ribonucleotide reductase, an enzyme involved in the biosynthesis of RNA.
Biochemical and Physiological Effects:
FBTA has been shown to exhibit several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. For instance, FBTA has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. FBTA has also been shown to modulate the immune system by enhancing the activity of natural killer cells, which play an important role in the defense against cancer and viral infections.
实验室实验的优点和局限性
FBTA has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. Moreover, FBTA has been shown to exhibit potent biological activity at low concentrations, which makes it a promising lead compound for drug discovery and development. However, FBTA also has some limitations for lab experiments, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
未来方向
Several future directions can be pursued to further explore the potential applications of FBTA in drug discovery and development. For instance, more studies are needed to elucidate the mechanism of action of FBTA and to identify its molecular targets. Moreover, structural modifications of FBTA can be explored to optimize its biological activity and to improve its pharmacokinetic and pharmacodynamic properties. Furthermore, in vivo studies are needed to evaluate the efficacy and safety of FBTA in animal models and to identify potential drug-drug interactions. Overall, FBTA represents a promising lead compound for the development of new drugs with diverse biological activities.
合成方法
FBTA can be synthesized by the reaction of 2-fluorobenzyl chloride with sodium azide followed by the reduction of the resulting azide with sodium borohydride. The resulting intermediate is then reacted with thioacetic acid to yield FBTA. This synthesis method has been reported in several scientific articles and has been optimized to yield high purity and yield of FBTA.
科学研究应用
FBTA has been extensively studied for its potential applications in drug discovery and development. Several studies have reported the antifungal, antiviral, and anticancer properties of FBTA. For instance, FBTA has been shown to exhibit potent antifungal activity against Candida albicans, a common fungal pathogen that causes infections in immunocompromised individuals. FBTA has also been reported to exhibit antiviral activity against herpes simplex virus type 1 and 2, which cause cold sores, genital herpes, and other infections. Moreover, FBTA has been shown to exhibit anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
属性
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanylmethyl]-1,4-dihydro-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3OS/c11-8-4-2-1-3-7(8)5-16-6-9-12-10(15)14-13-9/h1-4H,5-6H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCGHALIVQCDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=NNC(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B6120188.png)

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6120205.png)
![4-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-5-ethyl-3-methylisoxazole](/img/structure/B6120218.png)
![4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B6120225.png)
![1-benzyl-4-{3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6120231.png)


![N-(2-methoxy-1-methylethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6120259.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6120265.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6120275.png)

![2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6120297.png)
![3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6120304.png)